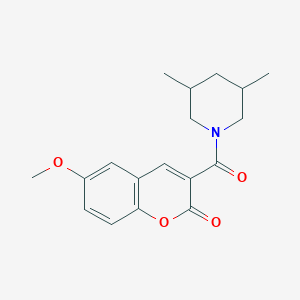
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)hexanamide is a synthetic organic compound. Its complex structure is typical of molecules designed for specialized applications in scientific research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis begins with the preparation of 1,2-dihydroquinazolin-3(4H)-one derivatives through a cyclization reaction.
Ethyl(m-tolyl)amine is then incorporated via a nucleophilic substitution reaction.
Industrial Production Methods:
Large-scale synthesis employs automated reactors for precise control of reaction parameters.
Purification processes include crystallization and column chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, especially at the amine group.
Reduction: Selective reduction can be achieved, potentially modifying the quinazolinone ring.
Substitution: Nucleophilic substitution reactions, particularly with halogenated compounds, are feasible.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Solvents like dichloromethane are used for substitution reactions.
Major Products Formed:
The oxidative product includes the oxidized quinazolinone derivative.
Reduction products might feature altered functional groups on the hexanamide chain.
Substitution yields various N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
As a building block for the synthesis of more complex molecules. Biology:
Potential as a lead compound for developing inhibitors of specific enzymes. Medicine:
Investigated for its role in designing novel therapeutic agents. Industry:
Used as an intermediate in the production of other fine chemicals.
Mecanismo De Acción
The compound interacts with specific molecular targets, such as enzymes or receptors, by binding to active sites or allosteric sites, thereby modulating their activity. This interaction can trigger a cascade of cellular events, influencing various biological pathways.
Comparación Con Compuestos Similares
Quinazolinone derivatives.
Hexanamide-based compounds.
Ethyl(m-tolyl)amine derivatives.
Unique Features:
The specific combination of functional groups in this compound grants it unique properties, such as enhanced binding affinity and stability.
Its dual action as both an inhibitor and modulator sets it apart from simpler analogs.
Conclusion:
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)hexanamide's unique structure and reactivity make it a valuable compound in scientific research, offering numerous applications across chemistry, biology, medicine, and industry
Propiedades
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-29(21-12-9-11-20(2)19-21)17-10-16-27-24(31)15-5-4-8-18-30-25(32)22-13-6-7-14-23(22)28-26(30)33/h6-7,9,11-14,19H,3-5,8,10,15-18H2,1-2H3,(H,27,31)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBOBRJSGUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2704494.png)
![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)
![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)
![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)
![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2704508.png)
![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)
